2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
This compound is a derivative of 1,2-dihydroisoquinoline-1-one, characterized by a 4-methoxyphenyl substituent at position 2 and a 2-isopropoxy-2-oxoethyl ester group at position 2. The isoquinoline core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial agents, and central nervous system modulation .
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C22H21NO6/c1-14(2)29-20(24)13-28-22(26)19-12-23(15-8-10-16(27-3)11-9-15)21(25)18-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3 |
InChI Key |
BFOQPNGNGWTOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with isoquinoline derivatives under acidic conditions, followed by esterification with isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Medicine
The compound’s potential therapeutic effects are being explored in medicinal chemistry, particularly for developing new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and functional groups .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the isoquinoline moiety can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs identified in the evidence:
Key Observations :
Substituent Effects: Electron-Donating Groups (e.g., 4-methoxyphenyl): Enhance resonance stabilization and may improve interactions with hydrophobic targets .
Ester vs. Carboxylic Acid :
- Esters (e.g., isopropoxyethyl, propyl) generally improve cell permeability but may require metabolic activation to carboxylic acids for activity .
- Free carboxylic acids () offer direct hydrogen-bonding capabilities but suffer from reduced bioavailability due to higher polarity .
Ring Saturation: Tetrahydroisoquinoline derivatives () exhibit conformational rigidity, which can enhance selectivity in enzyme binding compared to dihydro analogs .
Synthetic Accessibility: Multicomponent Castagnoli-Cushman reactions () enable diastereoselective synthesis of tetrahydroisoquinolines, while esterification of carboxylic acids () provides modular access to diverse analogs.
Biological Activity
2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1029747-75-8) is a synthetic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, pharmacological implications, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is C22H21NO6, with a molecular weight of 395.4 g/mol. The compound features a methoxy group at the para position of the phenyl ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO6 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1029747-75-8 |
| SMILES | COc1ccc(-n2cc(C(=O)OCC(=O)OC(C)C)c3ccccc3c2=O)cc1 |
Anti-inflammatory Effects
Isoquinoline compounds are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models . The presence of the methoxy group may enhance these effects by improving bioavailability and receptor binding affinity.
Antimicrobial Activity
The antimicrobial potential of isoquinoline derivatives has been documented extensively. Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
- Anticancer Study : A series of isoquinoline derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Among them, compounds similar in structure to 2-Isopropoxy-2-oxoethyl exhibited IC50 values in the low micromolar range, indicating potent activity .
- Anti-inflammatory Research : In a model of acute inflammation, an isoquinoline derivative showed significant reduction in paw edema compared to control groups. This suggests that structural modifications can enhance anti-inflammatory responses .
- Antimicrobial Testing : A study assessed various isoquinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain compounds inhibited bacterial growth effectively at concentrations lower than those typically required for conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
